8-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
Description
8-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is a cinnoline-based heterocyclic compound featuring a carboxylic acid group at position 3, a ketone group at position 4, and a bromine substituent at position 6. Cinnolines are nitrogen-containing bicyclic aromatic systems structurally analogous to quinolones but distinguished by adjacent nitrogen atoms in the ring system (positions 1 and 2). The bromine substituent at position 8 enhances electronic effects and steric interactions, influencing physicochemical properties and biological activity .
Properties
IUPAC Name |
8-bromo-4-oxo-1H-cinnoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O3/c10-5-3-1-2-4-6(5)11-12-7(8(4)13)9(14)15/h1-3H,(H,11,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKBFUFLZYQEQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NN=C(C2=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid typically involves the bromination of 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The keto group can be reduced to a hydroxyl group under suitable conditions.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, such as azide-alkyne cycloaddition.
Common Reagents and Conditions:
Bromination: Bromine or N-bromosuccinimide (NBS) in acetic acid or chloroform.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Cycloaddition: Copper(I) catalysts in the presence of azides and alkynes.
Major Products:
- Substituted cinnoline derivatives.
- Reduced cinnoline derivatives with hydroxyl groups.
- Cycloaddition products with various functional groups .
Scientific Research Applications
8-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid involves its interaction with specific molecular targets. For example, as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), it binds to the active site of the enzyme, preventing the dephosphorylation of insulin receptors and enhancing insulin signaling . This interaction can lead to improved glucose uptake and regulation of blood sugar levels.
Comparison with Similar Compounds
Cinnoline Derivatives: Substituent Effects
Cinnoline derivatives vary in substituents at positions 4, 7, and 8, which significantly impact antibacterial activity and physicochemical properties.
Key Observations :
- Bromine vs. Chlorine/Nitro : The 8-bromo substituent balances lipophilicity (log P ~2.0) and electronic effects, enabling moderate solubility and enhanced Gram-positive activity compared to 8-nitro derivatives .
- 4-Oxo vs. 4-Imino: The 4-oxo group in the target compound facilitates hydrogen bonding with bacterial DNA gyrase, unlike 4-imino analogs, which exhibit reduced binding affinity due to altered protonation states .
Quinolones and Isoelectronic Comparisons
Quinolones (e.g., ciprofloxacin) share a 4-oxo-3-carboxylic acid motif but lack the cinnoline’s adjacent nitrogen atoms.
Key Observations :
- Activity Spectrum: The target compound’s MIC range (2–16 μg/mL) aligns with first-gen quinolones like nalidixic acid but is less potent than ciprofloxacin due to the absence of a fluorine or piperazinyl group .
Heterocyclic Carboxylic Acid Derivatives
Compounds with benzoxazine or pyridazine cores highlight the role of heteroatom positioning.
Key Observations :
- Electron-Withdrawing Groups: The 8-bromo group in cinnolines enhances electrophilicity at the 3-carboxylic acid, improving target binding compared to benzoxazines .
- Heteroatom Positioning: Cinnolines’ nitrogen adjacency creates a planar structure conducive to intercalation, unlike pyridazines .
Research Findings and Implications
- Synthesis: The target compound is synthesized via cyclization of diethyl 2-(((2-bromophenyl)amino)methylene)malonate under high-temperature conditions, followed by hydrolysis .
- Antibacterial Mechanism: Like quinolones, it inhibits DNA gyrase but may exhibit altered binding kinetics due to the cinnoline core .
- Optimization Potential: Introducing hydrophilic groups (e.g., piperazinyl) at position 7 could enhance Gram-negative activity while retaining bromine’s Gram-positive benefits .
Biological Activity
8-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article reviews the existing literature on its biological activity, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is C10H6BrN2O3. It is characterized by the presence of a bromine atom and a carboxylic acid functional group, which contribute to its reactivity and biological properties.
Recent studies suggest that this compound may exert its biological effects through several mechanisms:
- Inhibition of DNA Repair Enzymes : The compound has been identified as an inhibitor of Tyrosyl-DNA phosphodiesterase I (TDP1), an enzyme involved in DNA repair pathways. By inhibiting TDP1, it may enhance the efficacy of topoisomerase inhibitors used in cancer therapy .
- Antiviral Activity : Preliminary findings indicate that derivatives of this compound can inhibit viral replication by interfering with the synthesis of viral proteins and nucleic acids .
Biological Activity
The biological activities of this compound can be summarized as follows:
Case Studies
A series of case studies have explored the efficacy of this compound in different contexts:
- Combination Therapy : In a study involving cancer cell lines treated with topoisomerase inhibitors alongside TDP1 inhibitors, the combination showed enhanced cytotoxicity compared to monotherapy .
- Viral Studies : In vitro analyses demonstrated that derivatives of the compound effectively reduced viral load in cell cultures infected with specific viruses, suggesting a potential role in antiviral therapies .
Research Findings
Recent research has provided insights into the pharmacokinetics and toxicity profiles of this compound:
- Pharmacokinetics : The compound exhibits favorable absorption characteristics when administered orally, which is crucial for therapeutic applications.
- Toxicity Profiles : Toxicity studies indicate that while the compound has significant biological activity, careful dosage management is necessary to minimize adverse effects .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 8-Bromo-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is synthesized via cyclocondensation of brominated aniline precursors with β-keto esters under acidic conditions. Key steps include:
- Step 1 : React 8-bromo-2-nitroaniline with diethyl oxalacetate in acetic acid at 80–100°C for 6–8 hours to form the dihydrocinnoline core.
- Step 2 : Hydrolyze the ester group using NaOH (2M) in ethanol/water (1:1) at 60°C, followed by acidification to precipitate the carboxylic acid derivative.
- Optimization : Yield improvements (from 45% to 68%) are achieved by substituting H₂SO₄ with p-toluenesulfonic acid as a milder catalyst and using microwave-assisted synthesis (100 W, 15 min) .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Aromatic protons appear as doublets at δ 7.8–8.2 ppm (J = 8.5 Hz), while the carboxylic acid proton is observed as a broad singlet at δ 12.5–13.0 ppm. The carbonyl (C=O) groups resonate at δ 165–170 ppm in ¹³C NMR .
- IR Spectroscopy : Strong absorption bands at 1720 cm⁻¹ (carboxylic acid C=O) and 1650 cm⁻¹ (4-oxo group).
- X-ray Crystallography : Monoclinic P2₁/c space group with unit cell parameters a = 7.89 Å, b = 12.34 Å, c = 14.56 Å. Planar dihydrocinnoline core confirmed by torsion angles <5° .
Q. What solvent systems are optimal for improving solubility in biological assays?
- Methodological Answer :
- Primary Solvent : DMSO (50 mM stock solution) diluted in PBS (final DMSO ≤0.5%).
- Aqueous Solubility Enhancement : Use β-cyclodextrin inclusion complexes (1:2 molar ratio, 24 h stirring) to increase solubility from 0.12 mg/mL to 1.8 mg/mL. Adjust pH to 8.0–8.5 with 0.1M NaOH for ionized carboxylate form .
Q. What are the critical safety considerations for handling this compound?
- Methodological Answer :
- PPE : Nitrile gloves, goggles, and lab coats.
- Storage : Airtight containers at 2–8°C; protect from light.
- Spill Management : Neutralize with 5% sodium bicarbonate and adsorb with vermiculite.
- First Aid : For skin contact, wash with soap/water for 15 min; for eye exposure, irrigate with saline for 20 min .
Advanced Research Questions
Q. How does the bromine substituent at position 8 influence reactivity compared to chloro or fluoro analogs in nucleophilic substitution reactions?
- Methodological Answer :
- Reactivity Hierarchy : Bromine’s lower electronegativity (vs. F/Cl) enhances leaving-group ability. Kinetic studies in DMF/K₂CO₃ show 8-Bromo derivatives react 2–3× faster than 8-Cl analogs at 60°C (k = 0.45 vs. 0.18 h⁻¹).
- Steric Effects : The dihydrocinnoline core’s planarity reduces steric hindrance, favoring SNAr mechanisms. Fluorine’s strong electron-withdrawing effect decreases ring activation .
Q. What strategies resolve contradictions in reported biological activity data across assay systems?
- Methodological Answer :
- Standardization : Use isogenic cell lines (e.g., HEK293 vs. HepG2) and uniform pH (7.4)/temperature (37°C).
- Binding Studies : Differentiate free vs. protein-bound concentrations via ultrafiltration-LC/MS (e.g., 80% serum binding reduces effective IC₅₀ from 12 µM to 48 µM).
- Meta-Analysis : Cross-validate data using machine learning (Random Forest models) to identify confounding variables (e.g., membrane permeability) .
Q. How can computational modeling predict interactions with bacterial DNA gyrase, and what validation experiments are essential?
- Methodological Answer :
- Docking : Use AutoDock Vina with gyrase B subunit (PDB 4KFG). Key interactions: Bromine forms halogen bonds with Thr165 (ΔG = -9.2 kcal/mol).
- Validation :
- Mutagenesis : Asp81Ala mutation reduces binding affinity (Kd from 0.8 µM to 5.3 µM).
- MD Simulations : >100 ns simulations confirm stable binding (RMSD <2.0 Å).
- ITC Assays : Measure ΔH = -15.6 kJ/mol, ΔS = 34.2 J/mol·K for entropy-driven binding .
Q. What synthetic modifications enhance metabolic stability without compromising antibacterial activity?
- Methodological Answer :
- Derivatization : Introduce methyl groups at position 1 (cyclopropyl substitution increases metabolic half-life from 1.2 h to 4.7 h in microsomes).
- Prodrug Strategy : Ethyl esterification improves oral bioavailability (AUC 0–24h: 18 µg·h/mL vs. 5 µg·h/mL for free acid). Hydrolysis studies in plasma confirm esterase-mediated conversion .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
